5-fluoro-N-(2-methylpropyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-N-(2-methylpropyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNSZZMSXPOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine
Technical Monograph: 5-Fluoro-N-(2-methylpropyl)pyridin-2-amine
Executive Summary
5-Fluoro-N-(2-methylpropyl)pyridin-2-amine (also referred to as 5-fluoro-N-isobutylpyridin-2-amine) is a specialized heterocyclic intermediate belonging to the 2-aminopyridine class.[1] This scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors, ion channel modulators (e.g., KCNQ openers), and CNS-active agents.[1]
The molecule combines the metabolic robustness of the 5-fluoropyridine core with the lipophilic bulk of an isobutyl side chain .[1] This specific substitution pattern is designed to modulate the physicochemical profile (LogP) while maintaining the hydrogen-bond donor/acceptor motifs essential for ligand-protein binding.[1]
Chemical Architecture & SAR Analysis
The molecule's utility stems from its ability to interact with biological targets through three distinct vectors: the basic pyridine nitrogen, the secondary amine hydrogen bond donor, and the hydrophobic isobutyl pocket.
Structure-Activity Relationship (SAR) Logic
-
5-Fluoro Substitution: The fluorine atom at the C5 position serves two roles:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich C5 position, a common clearance pathway for pyridines.[1]
-
Electronic Modulation: It lowers the pKa of the pyridine nitrogen relative to the non-fluorinated analog, potentially altering bioavailability and solubility.[1]
-
-
N-Isobutyl Group: The 2-methylpropyl tail introduces steric bulk and lipophilicity, allowing the molecule to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) without adding excessive molecular weight.
Figure 1: SAR & Functional Architecture
Caption: Functional decomposition of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine showing the interplay between metabolic stability (Fluorine) and hydrophobic binding (Isobutyl).[1][2][3]
Physicochemical Profile
The following data aggregates calculated and predicted properties based on the fragment contributions of the 2-amino-5-fluoropyridine scaffold.
| Property | Value | Notes |
| IUPAC Name | 5-fluoro-N-(2-methylpropyl)pyridin-2-amine | Systematic nomenclature |
| Molecular Formula | C₉H₁₃FN₂ | -- |
| Molecular Weight | 168.21 g/mol | Fragment-based calculation |
| Predicted LogP | 2.6 ± 0.3 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 1 | Secondary amine (NH) |
| H-Bond Acceptors | 2 | Pyridine N, Fluorine |
| Predicted pKa | ~6.1 (Pyridine N) | Lower than 2-aminopyridine (6.[1]86) due to 5-F induction |
| Physical State | Low-melting solid or oil | Dependent on purity; likely off-white/yellow |
Synthetic Protocol
The most robust route for synthesizing this molecule is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-fluoropyridine with isobutylamine.[1] While Palladium-catalyzed Buchwald-Hartwig amination is possible, the SNAr approach is preferred due to the activated nature of the 2-halopyridine and lower cost.[1]
Reaction Scheme
2-Chloro-5-fluoropyridine + Isobutylamine → 5-Fluoro-N-isobutylpyridin-2-amine + HCl
Figure 2: Synthesis Workflow
Caption: Step-by-step SNAr synthesis workflow. The use of polar aprotic solvents (DMSO/NMP) is critical to stabilize the Meisenheimer intermediate.
Detailed Methodology
-
Preparation: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 2-chloro-5-fluoropyridine (1.0 equiv) in anhydrous DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).
-
Addition: Add isobutylamine (3.0 equiv) followed by a tertiary amine base such as DIPEA (N,N-Diisopropylethylamine, 3.0 equiv).[1] Note: Excess amine can act as both nucleophile and base.
-
Reaction: Heat the mixture to 100–120°C under an inert atmosphere (Nitrogen/Argon). Stir for 6–12 hours.
-
Validation (Self-Correction): Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting chloride (high Rf) should disappear, replaced by a more polar, UV-active product (lower Rf).[1]
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume). Extract with Ethyl Acetate (3x).[1][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (0% to 30% EtOAc).
Analytical Characterization (Predicted)
As a specific intermediate, the following NMR data is predicted based on the characteristic shifts of the 5-fluoro-2-aminopyridine scaffold.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.95 (d, J = 3.0 Hz, 1H): H-6 proton (Ortho to Fluorine). The fluorine coupling is small but distinct.[1]
-
δ 7.25 (td, J = 8.5, 3.0 Hz, 1H): H-4 proton. Shows large coupling to Fluorine and Ortho coupling to H-3.[1]
-
δ 6.35 (dd, J = 9.0, 3.5 Hz, 1H): H-3 proton (Ortho to Amine). Upfield shifted due to the electron-donating amino group.[1]
-
δ 4.80 (br s, 1H): NH proton.[1] Broad signal, exchangeable with D₂O.[1]
-
δ 3.05 (t, J = 6.5 Hz, 2H): N-CH₂ (Isobutyl methylene).
-
δ 1.85 (m, 1H): CH (Isobutyl methine).
-
δ 0.98 (d, J = 6.7 Hz, 6H): CH₃ (Isobutyl methyls).
¹⁹F NMR:
-
δ -135 to -140 ppm: Characteristic singlet (or multiplet if proton-coupled) for the 5-F pyridine ring.[1]
Medicinal Chemistry Applications
This molecule is rarely a final drug but serves as a high-value "building block" for:
-
KCNQ2/3 Potassium Channel Openers: Analogs of Flupirtine and Retigabine often utilize substituted aminopyridines to modulate neuronal excitability.[1] The 5-fluoro group reduces the dimerization potential seen in some aniline-based drugs.[1]
-
Kinase Inhibitors: The pyridine nitrogen can serve as the "hinge binder" in the ATP pocket of kinases (e.g., p38 MAP kinase or VEGFR), while the isobutyl group occupies the hydrophobic "gatekeeper" region.
-
Metabolic Stability Probes: Replacing a standard N-butyl group with N-isobutyl and adding the 5-fluoro substituent is a classic "hit-to-lead" optimization strategy to block metabolic hot spots.[1]
Safety and Handling
-
Hazards: Like most aminopyridines, this compound should be treated as Toxic if swallowed and a Skin/Eye Irritant .[1]
-
Fluorine Safety: While the C-F bond is stable, combustion may release HF.[1]
-
Storage: Store in a cool, dry place under inert gas. Pyridine amines can oxidize slowly to N-oxides upon prolonged air exposure.[1]
References
-
Synthesis of 2-Amino-5-fluoropyridines
-
General SNAr Methodology for Pyridines
-
Pharmacophore Utility (Fluorine in MedChem)
Sources
- 1. scribd.com [scribd.com]
- 2. equationchemical.com [equationchemical.com]
- 3. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Therapeutic Potential of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine: A Novel 2-Aminopyridine Scaffold in Drug Discovery
Abstract: The 2-aminopyridine moiety serves as a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1] Its unique structural and electronic properties facilitate diverse interactions with biological targets. This guide focuses on a novel derivative, 5-fluoro-N-(2-methylpropyl)pyridin-2-amine , a compound designed to leverage the advantageous properties of the 2-aminopyridine core, enhanced by strategic fluorination and N-alkylation. We present a prospective analysis of its therapeutic potential, outlining a comprehensive roadmap for its synthesis, characterization, and preclinical evaluation. This document serves as a technical blueprint for researchers and drug development professionals aiming to explore this promising chemical space, with a proposed focus on its potential as a selective kinase inhibitor for oncological applications.
The Scientific Rationale: Deconstructing the Candidate Molecule
The therapeutic promise of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine stems from the synergistic contribution of its three key structural features. Understanding these components provides a logical foundation for its investigation.
-
The 2-Aminopyridine Core: This privileged scaffold is a versatile building block in drug discovery.[1][2] Its simple, low-molecular-weight structure allows for facile chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).[1] This core is prevalent in numerous approved drugs and clinical candidates, often acting as a hydrogen bond donor and acceptor, crucial for binding to enzyme active sites.
-
The 5-Fluoro Substituent: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[3] Fluorination can significantly improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving cell permeability and oral bioavailability.[3]
-
The N-(2-methylpropyl) Group: The isobutyl group attached to the exocyclic amine provides a lipophilic handle that can be critical for occupying hydrophobic pockets within a target protein's binding site. This alkyl chain can be systematically modified during lead optimization to fine-tune potency and selectivity.
Based on these features, and the extensive literature on similar fluorinated 2-aminopyridine derivatives acting as kinase inhibitors, we hypothesize that 5-fluoro-N-(2-methylpropyl)pyridin-2-amine has the potential to be a selective inhibitor of a therapeutically relevant kinase, such as Cyclin-Dependent Kinase 8 (CDK8).
Proposed Synthesis and Characterization
A robust and scalable synthetic route is paramount for any drug discovery program. We propose a multi-step synthesis starting from commercially available 2-aminopyridine.
Experimental Protocol: Synthesis of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine
Step 1: Synthesis of 2-Amino-5-fluoropyridine (Intermediate 1)
-
Rationale: This established procedure creates the core fluorinated scaffold. The multi-step process involving nitration, reduction, and a Schiemann reaction is a well-documented path to this key intermediate.[4][5]
-
Methodology:
-
Begin with 2-aminopyridine as the raw material.
-
Perform a nitration reaction to introduce a nitro group.
-
Protect the amino group via acetylation.
-
Reduce the nitro group to an amine.
-
Execute a diazotization reaction followed by a Schiemann reaction to replace the newly formed amino group with fluorine.
-
Finally, hydrolyze the acetyl protecting group to yield Intermediate 1 (2-amino-5-fluoropyridine) .[4]
-
Confirm structure and purity via ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Step 2: N-Alkylation to Yield Final Compound
-
Rationale: This step attaches the isobutyl side chain. A standard nucleophilic substitution or a Buchwald-Hartwig amination provides a reliable method for this transformation.
-
Methodology:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve Intermediate 1 in a suitable anhydrous solvent (e.g., Dioxane or Toluene).
-
Add 1.2 equivalents of 1-bromo-2-methylpropane (isobutyl bromide).
-
Add a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Heat the reaction mixture at 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter it, and concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain 5-fluoro-N-(2-methylpropyl)pyridin-2-amine .
-
Perform full characterization: ¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry (HRMS), and determine purity by High-Performance Liquid Chromatography (HPLC).
-
Postulated Mechanism of Action: Targeting the CDK8/WNT Signaling Axis
Numerous 2-aminopyridine derivatives have been identified as potent inhibitors of CDK8, a transcriptional kinase implicated in the progression of various cancers, particularly colorectal cancer.[6] CDK8 is a key component of the Mediator complex and acts as a positive regulator of the WNT/β-catenin signaling pathway. We postulate that 5-fluoro-N-(2-methylpropyl)pyridin-2-amine will act as an ATP-competitive inhibitor of CDK8.
By inhibiting CDK8, the compound would be expected to:
-
Suppress the activation of the WNT/β-catenin pathway.[6]
-
Reduce the transcriptional activity of TCF family proteins.[6]
-
Induce cell cycle arrest, typically at the G1 phase, in cancer cells with high CDK8 expression.[6]
-
Inhibit the proliferation of susceptible cancer cell lines.
Caption: Postulated inhibition of the WNT/β-catenin pathway by the candidate compound via CDK8.
Preclinical Evaluation Workflow: A Phased Approach
A structured, data-driven workflow is essential to validate the therapeutic hypothesis. The following protocols outline a logical progression from initial biochemical screening to cellular activity assessment.
Caption: A streamlined workflow for the preclinical evaluation of the candidate compound.
Protocol: In Vitro CDK8 Kinase Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of the compound required to inhibit 50% of CDK8 kinase activity.
-
Methodology:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions.
-
In a 384-well plate, add recombinant human CDK8/CycC enzyme to a kinase buffer.
-
Add the serially diluted compound to the wells. Include a positive control (a known CDK8 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding an ATP solution and a suitable peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cellular Anti-Proliferation Assay (GI₅₀ Determination)
-
Objective: To measure the compound's ability to inhibit the growth of a relevant cancer cell line.
-
Rationale: HCT-116 colorectal cancer cells are selected due to their known dependence on WNT signaling and high CDK8 expression, providing a biologically relevant model system.[6]
-
Methodology:
-
Seed HCT-116 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (typically for 72 hours). Include appropriate vehicle controls.
-
After the incubation period, measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Record the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated cells and plot the percentage of growth inhibition against the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Data Interpretation and Lead Optimization
The data generated from the preclinical workflow will guide the next steps. The ideal candidate will exhibit high potency against the primary target, selectivity against other kinases, and robust activity in cellular models.
Table 1: Hypothetical Data Summary for Lead Candidate Evaluation
| Parameter | Test Compound | Reference Compound | Desired Outcome |
| CDK8 IC₅₀ (nM) | 45 | 50 | < 100 nM |
| CDK9 IC₅₀ (nM) | > 5,000 | 2,500 | >100-fold selectivity |
| HCT-116 GI₅₀ (nM) | 150 | 200 | < 500 nM |
| Microsomal Stability (t½, min) | 45 | 30 | > 30 min |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | 10 x 10⁻⁶ cm/s | High |
Interpretation: The hypothetical data in Table 1 suggests a promising lead candidate. It shows potent and selective inhibition of CDK8, translates this activity into cellular growth inhibition, and possesses favorable preliminary ADME properties. This profile would warrant progression into further studies, including in vivo pharmacokinetic and efficacy models. Should any parameter fall short (e.g., poor metabolic stability), a lead optimization campaign would be initiated. This involves synthesizing new analogs by modifying the N-alkyl and pyridine ring substituents to improve the desired properties while maintaining target potency.
Conclusion
5-fluoro-N-(2-methylpropyl)pyridin-2-amine represents a logically designed starting point for a drug discovery campaign. Its foundation on the well-validated 2-aminopyridine scaffold, combined with strategic fluorination, positions it as a promising candidate for investigation, particularly as a kinase inhibitor. The structured evaluation workflow detailed in this guide provides a clear, scientifically rigorous path to validate its therapeutic potential. Successful execution of these studies will generate the critical data needed to determine if this compound, or a closely related analog, can be advanced into in vivo models and, ultimately, toward clinical development.
References
- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01072]
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09939f]
- The Role of Pyridine Derivatives in Pharmaceutical Development. Novachem. [URL: https://www.novachem.
- Pyridine-2-amine derivative and pharmaceutical composition and use thereof. Google Patents. [URL: https://patents.google.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39191062/]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10881958/]
- Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [URL: https://www.researchgate.net/publication/289035255_Synthesis_of_2-amino-5-fluoropyridine]
- 2-Amino-5-fluoropyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/21717-96-4.htm]
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- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
The Ascendancy of Fluorinated Aminopyridines: A Technical Guide for Drug Discovery and Beyond
Abstract
The strategic incorporation of fluorine into the aminopyridine scaffold has emerged as a transformative paradigm in medicinal chemistry, agrochemicals, and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, physicochemical properties, and diverse applications of fluorinated aminopyridine derivatives. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource to harness the unique potential of these powerful molecules. We will explore the nuanced effects of fluorination on molecular properties, dissect structure-activity relationships, and showcase their real-world impact through case studies of FDA-approved drugs and advanced agrochemicals. Furthermore, this guide will illuminate their burgeoning role in materials science, offering a glimpse into the future of this versatile class of compounds.
The "Fluorine Effect" on the Aminopyridine Scaffold: A Paradigm Shift in Molecular Design
The introduction of fluorine, the most electronegative element, into the aminopyridine core is not a mere substitution but a strategic design element that profoundly alters the molecule's physicochemical and biological profile. This "fluorine effect" is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate properties critical for therapeutic efficacy and application-specific performance.
Modulation of Physicochemical Properties
The high electronegativity and small van der Waals radius of fluorine dramatically influence a molecule's characteristics. Incorporating fluorine into the aminopyridine ring can significantly impact:
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and rendering it less basic.[1][2] This modulation is crucial for optimizing drug-receptor interactions and improving pharmacokinetic profiles by reducing unwanted interactions with off-target biological macromolecules.
-
Lipophilicity (LogP): While the effect of a single fluorine atom can be variable, polyfluorination generally increases lipophilicity.[1][3] This is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), as it governs the molecule's ability to cross biological membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450.[1] This often leads to increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated counterparts.
To illustrate these effects, the table below compares the key physicochemical properties of 4-aminopyridine with its fluorinated analog, 2-amino-4-fluoropyridine.
| Property | 4-Aminopyridine | 2-Amino-4-fluoropyridine | Key Differences & Implications |
| Molecular Weight | 94.11 g/mol | 112.10 g/mol | Increased mass due to the fluorine atom. |
| pKa | 9.11 | 6.42 (Predicted) | Fluorine's strong electron-withdrawing effect significantly lowers the basicity of the pyridine nitrogen, which can reduce off-target binding.[1] |
| Boiling Point | 250-252 °C | 211.5 °C (Predicted) | Altered intermolecular forces due to fluorine substitution. |
| Water Solubility | Soluble | Slightly soluble | Changes in polarity and hydrogen bonding capability affect solubility and formulation. |
| LogP | 0.34 | 1.12 (Predicted) | Increased lipophilicity can enhance membrane permeability and absorption.[1] |
Table 1. Comparative Physicochemical Properties of 4-Aminopyridine and 2-Amino-4-fluoropyridine.
Strategic Bioisosteric Replacement
Fluorine and fluorinated motifs are widely employed as bioisosteres for hydrogen atoms, hydroxyl groups, and even entire functional groups.[4][5] This strategy allows for the fine-tuning of a molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile. The context-dependent influence of the fluorinated fragment on the overall properties and binding of the compound is a critical consideration in drug design.[4]
Synthetic Strategies for Fluorinated Aminopyridines: A Practical Guide
The synthesis of fluorinated aminopyridines can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful and widely used method for introducing fluorine into the pyridine ring. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophilic fluoride source displaces a suitable leaving group, such as a halogen or a nitro group. The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups.
This protocol describes the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine using potassium fluoride in dimethyl sulfoxide (DMSO).
-
Materials: 2,6-dichloropyridine, anhydrous potassium fluoride (KF), dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a distillation apparatus, combine 2,6-dichloropyridine and a molar excess of anhydrous KF in DMSO.
-
Ensure the reaction mixture contains minimal amounts of water, HF, and potassium carbonate/bicarbonate to prevent side reactions.
-
Heat the mixture to a temperature of 175-192 °C with intense stirring.
-
Distill the 2,6-difluoropyridine as it is formed.
-
-
Yield: This process can achieve high yields of 2,6-difluoropyridine, often exceeding 90%.[6]
Figure 1. General workflow for the SNAr synthesis of 2,6-difluoropyridine.
Electrophilic Fluorination
Electrophilic fluorinating reagents, such as Selectfluor®, provide a complementary approach to the synthesis of fluorinated aminopyridines. These reagents deliver an electrophilic fluorine species to the electron-rich aminopyridine ring. The regioselectivity of the reaction is often directed by the position of the amino group and other substituents on the pyridine ring.
This protocol outlines a general procedure for the fluorination of 2-aminopyridines using Selectfluor® in an aqueous medium.[7][8]
-
Materials: Substituted 2-aminopyridine, Selectfluor®, water, chloroform.
-
Procedure:
-
Dissolve the 2-aminopyridine derivative in a mixture of water and chloroform.
-
Add Selectfluor® to the reaction mixture under mild conditions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer and purify the product by column chromatography.
-
-
Yield: This method can provide good to high yields of fluorinated 2-aminopyridines with high regioselectivity.[7]
Figure 2. Proposed mechanism for the electrophilic fluorination of 2-aminopyridines.
Rhodium-Catalyzed C-H Functionalization
Recent advances in transition-metal catalysis have enabled the direct C-H functionalization of pyridine rings, providing a highly efficient and atom-economical route to fluorinated derivatives. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[9]
This protocol describes a general procedure for the Rh(III)-catalyzed synthesis of 3-fluoropyridines.[9]
-
Materials: α-Fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl₂]₂, silver acetate (AgOAc), ethyl acetate.
-
Procedure:
-
In a reaction vial, combine the α-fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl₂]₂, and AgOAc in ethyl acetate.
-
Seal the vial and heat the reaction mixture.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and purify the product by column chromatography.
-
-
Yield: This method provides a straightforward, one-step synthesis of multi-substituted 3-fluoropyridines with good yields.[9]
Applications in Medicinal Chemistry: A New Generation of Therapeutics
Fluorinated aminopyridine derivatives are prevalent scaffolds in a wide range of FDA-approved drugs, demonstrating their significant impact on modern medicine. The strategic incorporation of fluorine often leads to improved pharmacokinetic profiles and enhanced therapeutic efficacy.
Case Study: EGFR Inhibitors in Oncology
Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several fluorinated aminopyridine-containing compounds have been developed as potent EGFR inhibitors.[10][11][12][13][14] The fluorine atom can enhance binding affinity to the kinase domain and improve metabolic stability, leading to more effective and durable responses in patients. For instance, the presence of a difluorophenyl group can engage the glycine-rich loop of the EGFR kinase, contributing to potent inhibition.[14]
Structure-Activity Relationship (SAR) of Fluorinated Aminopyridine Kinase Inhibitors
The development of potent and selective kinase inhibitors often relies on a deep understanding of the structure-activity relationship. In the context of fluorinated aminopyridine derivatives, the position and number of fluorine atoms can have a profound impact on their inhibitory activity and selectivity. For example, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, modifications to the aminopyridine core, including fluorination, were explored to enhance potency and selectivity.[15]
Figure 3. Key factors influencing the SAR of fluorinated aminopyridine kinase inhibitors.
Impact on Agrochemicals: Enhancing Crop Protection
The unique properties of fluorinated compounds have also been harnessed in the development of advanced agrochemicals. Fluorinated aminopyridine derivatives are key components in a variety of herbicides, fungicides, and insecticides, contributing to improved efficacy, selectivity, and environmental safety. The introduction of fluorine can enhance the metabolic stability of the agrochemical in the target pest and in the environment, leading to longer-lasting effects and reduced application rates.
Emerging Applications in Materials Science
Beyond their established roles in life sciences, fluorinated aminopyridines are gaining increasing attention in the field of materials science. Their unique electronic properties and thermal stability make them promising candidates for a range of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-substituted spirobifluorene dyes have been developed as host materials for phosphorescent OLEDs.[9][16] The high triplet energy levels of these materials are crucial for efficient energy transfer to the phosphorescent dopant.
-
Fluorinated Polymers: The incorporation of fluorinated pyridine moieties into polymers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy.[17][18][19] These materials have potential applications in advanced coatings, membranes, and electronic devices.
Spectroscopic Characterization: Unveiling the Molecular Structure
A comprehensive characterization of fluorinated aminopyridine derivatives is essential for confirming their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the proton environment in the molecule. The coupling between protons and adjacent fluorine atoms (¹H-¹⁹F coupling) can provide valuable structural insights.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling) is also a useful diagnostic tool.
-
¹⁹F NMR: This is a particularly powerful technique for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[20][21][22][23][24] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing detailed information about the substitution pattern on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.[25][26][27][28]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching and bending vibrations of the N-H, C-F, and pyridine ring bonds can be observed in the IR spectrum.[29][30][31][32]
Conclusion and Future Perspectives
Fluorinated aminopyridine derivatives have firmly established themselves as a privileged scaffold in drug discovery, agrochemicals, and are rapidly making inroads into materials science. The ability to fine-tune molecular properties through strategic fluorination provides an unparalleled level of control for chemists and researchers. As our understanding of the "fluorine effect" deepens and new synthetic methodologies emerge, the scope of applications for these versatile compounds will undoubtedly continue to expand. The future of fluorinated aminopyridines holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles, more sustainable agrochemicals, and innovative materials with novel functionalities. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.
References
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- Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Org. Lett.
- 4-Pyridyl-9,9′-spirobifluorenes as Host Materials for Green and Sky-Blue Phosphorescent OLEDs. The Journal of Physical Chemistry C.
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- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- 4-Pyridyl-9,9'-spirobifluorenes as Host Materials for Green and Sky-Blue Phosphorescent OLEDs.
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- Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymeriz
- Mass spectrometry of some fluorinated pyridinium N-imines.
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Synthesis, crystal structure and photophysical properties of bissilver(I). PMC - NIH.
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Novel pyrido[2,3-b][9][33]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.
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Methodological & Application
Application Notes and Protocols for Optimizing N-Alkylation of 5-Fluoropyridin-2-amine
Introduction: The Significance and Challenges of N-Alkylated 5-Fluoropyridin-2-amines
N-alkylated 5-fluoropyridin-2-amines are pivotal structural motifs in contemporary drug discovery and development. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the development of robust and selective methods for the N-alkylation of 5-fluoropyridin-2-amine is of paramount importance for medicinal chemists.
However, the synthesis of these valuable compounds is not without its challenges. The inherent nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen atom presents a significant hurdle in achieving regioselective N-alkylation.[1] Uncontrolled alkylation can lead to a mixture of the desired N-alkylated product and the undesired pyridinium salt, complicating purification and reducing the overall yield. Furthermore, overalkylation of the exocyclic amine to form the tertiary amine can also be a competing side reaction.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation of 5-fluoropyridin-2-amine. We will delve into the critical parameters for reaction optimization, provide detailed experimental protocols for direct alkylation and alternative methods, and present a systematic approach to achieving high yields and selectivity.
Core Directive: A Strategic Approach to Reaction Optimization
A successful N-alkylation strategy for 5-fluoropyridin-2-amine hinges on a systematic optimization of key reaction parameters. The interplay between the alkylating agent, base, solvent, and temperature dictates the reaction's outcome.
The Alkylating Agent: Reactivity and Stoichiometry
The choice of the alkylating agent is the first critical decision. Alkyl halides are the most common electrophiles used in this transformation. Their reactivity follows the order of I > Br > Cl. For less reactive amines or to avoid harsh conditions, alkyl iodides or bromides are generally preferred. The stoichiometry of the alkylating agent should be carefully controlled. An excess can lead to undesired dialkylation, while an insufficient amount will result in incomplete conversion. A slight excess (1.1-1.5 equivalents) is a good starting point for optimization.
The Role of the Base: Deprotonation and Selectivity
The base plays a crucial role in deprotonating the exocyclic amino group, thereby increasing its nucleophilicity. The choice of base can significantly influence the regioselectivity of the reaction.
-
Strong Bases: Sodium hydride (NaH) is a powerful, non-nucleophilic base that can effectively deprotonate the amine. However, its high reactivity necessitates careful handling and anhydrous conditions.
-
Carbonate Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder and easier to handle alternatives. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, primarily to neutralize the acid generated during the reaction.
Solvent Effects: Polarity and Aprotic Nature
The solvent can have a profound impact on the reaction rate and selectivity. Polar aprotic solvents are generally the preferred choice for Sₙ2 reactions as they can solvate the cation of the base while leaving the anion more reactive.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent solvents for dissolving a wide range of reactants and promoting Sₙ2 reactions. However, their high boiling points can make them difficult to remove during workup.
-
Acetonitrile (MeCN): A good alternative with a lower boiling point than DMF and DMSO.
-
Tetrahydrofuran (THF): A less polar option that can be suitable for reactions with more reactive alkylating agents.
Temperature and Reaction Time: Balancing Kinetics and Stability
The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also promote side reactions such as dialkylation and decomposition. It is often advisable to start the reaction at room temperature and gently heat if the reaction is sluggish. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to avoid the formation of byproducts.
Visualizing the Reaction: N-Alkylation and Potential Side Reaction
Caption: General scheme for the N-alkylation of 5-fluoropyridin-2-amine.
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with Alkyl Halides
This protocol provides a starting point for the direct N-alkylation of 5-fluoropyridin-2-amine. Optimization of the base, solvent, and temperature will likely be necessary to achieve the desired outcome.
Materials:
-
5-Fluoropyridin-2-amine
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, MeCN, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-fluoropyridin-2-amine (1.0 eq.).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add the base (1.5-2.0 eq.) portion-wise at room temperature. If using NaH, cool the reaction mixture to 0 °C before addition.
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Method - Reductive Amination
Reductive amination is an excellent alternative for the mono-alkylation of amines and can offer better control over selectivity.[3] This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction.
Materials:
-
5-Fluoropyridin-2-amine
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add 5-fluoropyridin-2-amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.).
-
Add the solvent (DCM or DCE) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: A Template for Optimization Studies
The following table provides a framework for a systematic optimization of the N-alkylation of 5-fluoropyridin-2-amine with a model alkyl bromide.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Dialkylated Product (%) | Yield of Pyridinium Salt (%) |
| 1 | K₂CO₃ (2.0) | MeCN | RT | 24 | |||
| 2 | K₂CO₃ (2.0) | MeCN | 60 | 12 | |||
| 3 | Cs₂CO₃ (2.0) | MeCN | RT | 12 | |||
| 4 | Cs₂CO₃ (2.0) | DMF | RT | 12 | |||
| 5 | NaH (1.2) | THF | 0 to RT | 6 | |||
| 6 | NaH (1.2) | DMF | 0 to RT | 6 | |||
| 7 | DIPEA (2.0) | MeCN | 80 | 24 |
Visualization of the Optimization Workflow
Caption: A systematic workflow for optimizing N-alkylation conditions.
References
- Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
-
Morressier. (2018, March 22). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Hassan, Z., Abdel-Wahab, B. F., & Schmidt, H. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13836–13847. [Link]
- Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Retrieved from [Link]
-
Johnson, E. R., & DiLabio, G. A. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Molecules, 26(24), 7485. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
-
ChemRxiv. (2023, August 4). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. [Link]
-
Bera, M., Maji, A., & Sahoo, A. K. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 946–960. [Link]
-
ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for N-alkylation of 2-pyridone.
-
Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile N-Monoalkylation of Aminopyridines. Retrieved from [Link]
-
RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. Retrieved from [Link]
Sources
Application Note: High-Efficiency Reductive Amination Protocols for 5-Fluoro-N-(2-methylpropyl)pyridin-2-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Target Molecule: 5-fluoro-N-(2-methylpropyl)pyridin-2-amine CAS: (Generic structure class: Aminopyridines) Molecular Weight: 168.21 g/mol Applications: Key intermediate for kinase inhibitors (e.g., JAK, BTK pathways) and peptide deformylase inhibitors.
This guide details the synthesis of a secondary aminopyridine via the reductive amination of 2-amino-5-fluoropyridine with isobutyraldehyde (2-methylpropanal).
The Challenge: Synthesizing secondary amines from 2-aminopyridines is chemically distinct from aliphatic amines. The exocyclic amino group on the pyridine ring exhibits significantly reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring, an effect exacerbated by the 5-fluoro substituent. Consequently, the equilibrium formation of the intermediate imine (Schiff base) is unfavorable and slow.
The Solution: Standard reductive amination conditions (e.g., MeOH/NaBH₄) often result in low conversion or hydrolysis of the imine back to starting materials. This protocol presents two high-reliability methods:
-
Method A (Standard): Acid-catalyzed reduction using Sodium Triacetoxyborohydride (STAB).
-
Method B (Advanced): Lewis-acid activation using Titanium(IV) Isopropoxide, specifically designed for electron-deficient amines.
Mechanistic Insight
The reaction proceeds via a two-step "one-pot" mechanism. The critical rate-limiting step for aminopyridines is the initial attack of the amine on the carbonyl carbon.
Mechanism Diagram
The following diagram illustrates the acid-catalyzed pathway required to drive the equilibrium toward the reactive iminium species.
Figure 1: Mechanistic pathway highlighting the necessity of activation to form the electrophilic iminium species.
Experimental Protocols
Method A: Acid-Catalyzed STAB Protocol (Standard)
Best for: Routine synthesis, high functional group tolerance.
Reagents:
-
2-Amino-5-fluoropyridine (1.0 equiv)
-
Isobutyraldehyde (1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (2.0 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Protocol:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve 2-amino-5-fluoropyridine (1.0 equiv) in DCE (0.2 M concentration).
-
Imine Formation: Add Isobutyraldehyde (1.5 equiv) followed by Acetic Acid (2.0 equiv).
-
Note: AcOH is a Critical Process Parameter (CPP). Without it, the weakly nucleophilic aminopyridine may not condense with the aldehyde efficiently.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Add STAB (2.0 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere.
-
Quench: Quench by slowly adding saturated aqueous NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Method B: Titanium(IV) Isopropoxide Mediated (High Efficiency)
Best for: Sterically hindered substrates or extremely weak nucleophiles where Method A fails.
Reagents:
-
2-Amino-5-fluoropyridine (1.0 equiv)
-
Isobutyraldehyde (1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Absolute Ethanol (EtOH) or THF.
Protocol:
-
Complexation: In a dry flask under Argon, combine 2-amino-5-fluoropyridine (1.0 equiv) and Ti(OiPr)₄ (1.5 equiv).
-
Addition: Add Isobutyraldehyde (1.2 equiv) neat.
-
Activation: Stir the mixture at RT for 4–6 hours.
-
Reduction: Dilute slightly with absolute EtOH (if neat conditions were used) or proceed directly. Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Stir: Continue stirring for 8 hours at RT.
-
Hydrolysis (Critical Step): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).
Process Workflow & Decision Matrix
This workflow guides the user through the execution and troubleshooting of the synthesis.
Figure 2: Operational workflow for selecting and executing the optimal reductive amination strategy.
Comparative Data Analysis
The following table contrasts the efficiency and requirements of the two primary methods for this specific transformation.
| Feature | Method A: STAB / AcOH | Method B: Ti(OiPr)₄ / NaBH₄ |
| Reaction Type | Acid-Catalyzed Reductive Amination | Lewis Acid Mediated Reductive Amination |
| Imine Conversion | Moderate (Equilibrium limited) | High (Water scavenging drives completion) |
| Reaction Time | 12–24 Hours | 8–12 Hours |
| Moisture Sensitivity | Low (Tolerates wet solvents) | High (Requires anhydrous conditions) |
| Workup Difficulty | Low (Simple extraction) | Moderate (Requires filtration of Ti salts) |
| Typical Yield | 65–75% | 80–90% |
| Safety Profile | Good (STAB is mild) | Moderate (H₂ evolution, Ti waste) |
Recommendation: Start with Method A for initial screening. If yields are <50% or starting material persists, switch to Method B immediately.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of secondary and tertiary amines." Synlett.
-
Master Organic Chemistry.
Sources
- 1. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Technical Application Note: Rational Solvent Selection for the Purification of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine
Executive Summary
The purification of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine (hereafter referred to as Compound A ) presents a specific set of challenges common to secondary aminopyridines: balancing the solubility of the lipophilic isobutyl tail with the polarity of the pyridine core. While standard chromatography is effective, it is often cost-prohibitive at scale.
This guide details a First Principles approach to solvent selection, moving beyond trial-and-error to a thermodynamic strategy. We identify Ethyl Acetate/Heptane and Isopropanol (IPA)/Water as the primary candidate systems, with a strong preference for the former to mitigate "oiling out" risks associated with low-melting solids.
Physicochemical Profile & Solubility Prediction
To select the correct solvent, we must first understand the molecular interaction potential of Compound A.
| Parameter | Estimated Value | Implication for Solvent Selection |
| Structure | Pyridine core + Isobutyl amine + Fluoro | Amphiphilic nature: Soluble in both semi-polar and non-polar media. |
| LogP | ~2.5 - 3.0 | Moderate lipophilicity. Water insolubility is expected. Good solubility in DCM, EtOAc. |
| pKa (Pyridine N) | ~6.5 - 7.0 | Basic. Solubility can be manipulated by pH (acidic aqueous solubility), but this risks salt formation rather than crystallization. |
| H-Bonding | Donor (1), Acceptor (2) | Alcohols (MeOH, EtOH, IPA) will interact strongly, potentially increasing solubility too much (good solvents, not anti-solvents). |
| Melting Point | Est. 50°C - 80°C | Critical Risk: Low melting point increases the risk of "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs. |
Solvent Screening Strategy
We utilize a Thermodynamic Solubility Ladder approach. The goal is to find a solvent system where the temperature coefficient of solubility (
The Solvent Class Assessment
-
Class 1: Alcohols (Methanol, Ethanol, IPA)
-
Verdict: Often "Too Good." The H-bonding capacity usually results in high solubility even at room temperature, leading to poor recovery yields.
-
Use Case: Excellent "Good Solvent" component in a binary system.
-
-
Class 2: Esters (Ethyl Acetate, Isopropyl Acetate)
-
Verdict:Ideal. Moderate polarity matches the pyridine ring. The hydrophobic isobutyl group disrupts lattice energy enough to allow dissolution upon heating, but the solvent is not polar enough to hold the compound at
.
-
-
Class 3: Hydrocarbons (Heptane, Hexane)
-
Verdict: Poor solubility at RT.
-
Use Case: Excellent "Anti-Solvent."
-
-
Class 4: Water
-
Verdict: Strictly an anti-solvent.
-
Risk:[1] Adding water to hot alcoholic solutions of lipophilic amines often causes the product to crash out as an oil/gum rather than a crystal.
-
Decision Matrix: The Screening Workflow
The following logic gate diagram illustrates the decision process for selecting the optimal solvent system based on initial solubility observations.
Figure 1: Decision logic for classifying solvents into "Good Solvents," "Anti-Solvents," or "Ideal Single Systems."
Recommended Experimental Protocols
Based on the structural analysis, two specific protocols are recommended. Protocol A is the robust starting point. Protocol B is for higher purity requirements if Protocol A fails to remove specific polar impurities.
Protocol A: Binary Recrystallization (EtOAc / Heptane)
Best for: General purification, removal of polar byproducts, avoiding water.
Materials:
-
Crude Compound A
-
Solvent A: Ethyl Acetate (EtOAc) - HPLC Grade
-
Solvent B: Heptane (or Hexane) - HPLC Grade
Procedure:
-
Dissolution: Place 1.0 g of crude Compound A in a 25 mL Erlenmeyer flask.
-
Solvent A Addition: Add EtOAc dropwise while heating gently to 50-60°C.
-
Critical Note: Do not exceed 60°C. If the melting point is low, overheating will cause the solid to melt into an oil before dissolving.
-
Add just enough EtOAc to dissolve the solid completely. (Est. volume: 3-5 mL).
-
-
Clarification (Optional): If insoluble particles (dust, salts) are present, filter the hot solution through a pre-warmed glass frit or cotton plug.[1]
-
Nucleation Point: Keep the solution at ~50°C. Add Heptane dropwise.
-
Continue adding until a faint, persistent turbidity (cloudiness) is observed.[1]
-
Add 2-3 drops of EtOAc to clear the solution back to transparent.
-
-
Crystallization:
-
Harvest: Once at RT, cool further in an ice bath (0-4°C) for 30 minutes. Filter the crystals using vacuum filtration.[1][2] Wash with cold 10% EtOAc/Heptane.
Protocol B: Anti-Solvent Crash (IPA / Water)
Best for: Removal of highly lipophilic impurities.
Procedure:
-
Dissolve 1.0 g of crude Compound A in the minimum amount of Isopropanol (IPA) at 50°C.
-
Slowly add Water dropwise.
-
WARNING: If the solution turns milky/oily immediately, STOP. Reheat to redissolve.[2]
-
If oiling persists, seed the mixture with a pure crystal of Compound A (if available) or scratch the glass wall with a rod to induce nucleation.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" occurs when the compound separates as a liquid phase rather than a solid crystal. This is common for N-alkylated aminopyridines due to their flexible alkyl chains lowering the lattice energy.
Mechanism: The solution temperature enters the region where the stable phase is liquid compound + solvent, rather than solid compound + solvent.
Remediation Workflow:
Figure 2: Remediation strategy for Liquid-Liquid Phase Separation (Oiling Out).
References
- General Recrystallization Theory: Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. 10th Ed. Wiley, 2016. (Standard text on thermodynamic solubility principles).
-
Aminopyridine Properties: Scriven, E. F. V. "Pyridine and Pyridine Derivatives." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.
-
Solvent Selection Guides: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862.
-
Oiling Out Remediation: Veesler, S., et al. "Crystallization in the presence of liquid-liquid phase separation." Acta Crystallographica, 2006.
Disclaimer: This protocol is designed for research purposes. All chemical handling should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.
Sources
Troubleshooting & Optimization
Stabilization of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine against oxidative degradation
Case ID: OX-STAB-5F-PYR Status: Active Specialist: Senior Application Scientist, Pharmaceutical Development Subject: Prevention of Oxidative Degradation in Secondary Aminopyridines
Executive Summary & Molecule Profile
Molecule: 5-fluoro-N-(2-methylpropyl)pyridin-2-amine
Class: Fluorinated 2-aminopyridine (Secondary Amine)
Primary Vulnerability: Oxidative Degradation (N-Oxidation and
This guide addresses the stability challenges associated with 5-fluoro-N-(2-methylpropyl)pyridin-2-amine . While the fluorine atom at position 5 lowers the basicity of the ring nitrogen (pKa ~3.5–4.5) compared to non-fluorinated analogs, the molecule remains susceptible to oxidation via two distinct pathways:
-
N-Oxidation: Attack by peroxides/oxygen on the pyridine nitrogen or the exocyclic amine.
-
Oxidative Dealkylation: Radical abstraction of the benzylic-like protons on the isobutyl group (
-carbon), leading to chain cleavage.
Diagnostic Hub: Troubleshooting Matrix
Use this matrix to identify the specific type of degradation occurring in your samples.
| Symptom | Probable Cause | Confirmation Test | Immediate Remediation |
| Pink/Red Discoloration | Formation of quinone-imine species or metal-complexed oxidation products. | UV-Vis: Check for broad absorption >400nm. | Chelation (EDTA) + Light exclusion. |
| New Peak (M+16) | N-Oxide formation (Pyridine-N-oxide or Amine-N-oxide). | LC-MS: Peak shift +16 Da. Fragmentation pattern analysis. | Add Antioxidant (Na-Metabisulfite or BHT). |
| New Peak (M-57) | Oxidative Dealkylation (Loss of isobutyl group). | LC-MS: Presence of 2-amino-5-fluoropyridine (primary amine degradant). | Sparge with Argon/N2; Reduce Headspace. |
| Assay Drop (Solution) | Peroxide impurities in solvent or excipients (e.g., PEG, Tween). | Peroxide Test Strips: Test solvent prior to dissolution. | Use Low-Peroxide grade solvents/excipients. |
Stabilization Protocols
Protocol A: Salt Formation (The "Gold Standard")
Objective: Protonate the basic nitrogen centers to reduce electron density and susceptibility to electrophilic attack (oxidation).
-
Mechanism: The free base form involves a lone pair on the pyridine nitrogen that is highly susceptible to N-oxidation. Converting this to a salt locks this lone pair.
-
Recommended Counter-ions:
-
Hydrochloride (HCl): Standard first-line choice. Forms a stable crystalline lattice.
-
Mesylate (MSA): Often provides better solubility and non-hygroscopic properties if HCl fails.
-
Workflow:
-
Dissolve 1.0 eq of Free Base in dry Ethyl Acetate or Ethanol (degassed).
-
Cool to 0–5°C under N2 atmosphere.
-
Slowly add 1.05 eq of acid (e.g., 4M HCl in Dioxane).
-
Precipitate forms immediately. Filter and wash with cold Et2O.
-
Validation: Compare stress stability (3% H2O2, 24h) of Free Base vs. Salt by HPLC.
Protocol B: Antioxidant Screening (Liquid Formulations)
Objective: Scavenge free radicals or sacrificial oxidation to protect the API.
-
Selection Logic:
-
Aqueous/Polar Systems: Use Oxygen Scavengers (Sulfites).
-
Organic/Lipophilic Systems: Use Radical Scavengers (Phenolics).
-
| Antioxidant | Type | Concentration Range | Best For |
| BHT (Butylated hydroxytoluene) | Radical Scavenger | 0.05% – 0.2% w/w | Lipophilic formulations, oils, solids. |
| Sodium Metabisulfite | Oxygen Scavenger | 0.1% – 0.5% w/v | Aqueous buffers, acidic pH solutions. |
| Ascorbic Acid | Reducing Agent | 0.1% – 1.0% w/v | Short-term stabilization (Caution: Can act as pro-oxidant with Fe/Cu). |
Protocol C: Inert Handling (Glovebox/Schlenk)
Objective: Eliminate the source of oxidation (Molecular Oxygen).
-
Solvent Sparging: Sparge all solvents with Helium or Nitrogen for 15 mins/L prior to use.
-
Headspace: Flush vial headspace with Argon before capping.
-
Amber Glass: Always use amber glassware to prevent photo-initiated radical formation.
Mechanism & Workflow Visualization
Figure 1: Oxidative Degradation Pathways
This diagram illustrates the two competing degradation pathways you must control: N-Oxidation (driven by peroxides) and Dealkylation (driven by radicals).
Caption: Figure 1. Dual degradation pathways. The left branch (N-Oxidation) is pH-dependent. The right branch (Dealkylation) is radical-mediated.
Figure 2: Stabilization Decision Tree
Caption: Figure 2. Decision tree for selecting the appropriate stabilization strategy based on physical state and solvent system.
Frequently Asked Questions (FAQ)
Q1: Why does the fluorine atom not protect the ring from oxidation? A: While fluorine is electron-withdrawing and reduces the electron density of the ring (making it less prone to electrophilic attack compared to non-fluorinated pyridine), the pyridine nitrogen lone pair remains a nucleophile. Strong oxidants (peroxides) can still attack this nitrogen. Furthermore, the fluorine atom has little effect on the exocyclic isobutyl group, where radical abstraction occurs.
Q2: I see a color change to brown, but LC-MS purity is still >99%. Why? A: This is a classic "trace chromophore" issue. Oxidative coupling products (like azo-dimers or quinone-imines) have extremely high extinction coefficients. Even <0.1% contamination can cause intense coloration. This indicates the initiation of an oxidation cascade. Treat this as a critical warning sign and implement Protocol C (Inert Handling).
Q3: Can I use metal spatulas with this compound? A: Avoid if possible. Transition metals (Iron, Copper) catalyze Fenton-type reactions, generating hydroxyl radicals from trace moisture or peroxides. Use ceramic, glass, or PTFE-coated tools for handling stability-sensitive amines.
Q4: Is the degradation pH-dependent? A: Yes.
-
Acidic pH (pH < 4): Stabilizes the molecule. Protonation of the pyridine nitrogen (
) prevents N-oxide formation. -
Neutral/Basic pH: Increases risk. The free base is more susceptible to both N-oxidation and radical attack.
References
-
Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[1] Pharmaceutical Development and Technology.
-
Source:
-
- Baertschi, S. W., et al. (2015). "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences.
- Bocedi, A., et al. (2004). "Carbonyl Reagent-Based Detection of Oxidative Dealkylation." Analytical Biochemistry.
-
ICH Guidelines. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)."
-
Source:
-
Sources
Reducing catalyst poisoning during 5-fluoro-N-(2-methylpropyl)pyridin-2-amine production
The following guide serves as a specialized Technical Support Center for researchers synthesizing 5-fluoro-N-(2-methylpropyl)pyridin-2-amine . It addresses the specific challenge of catalyst poisoning inherent to aminopyridine synthesis.
Ticket Subject: Reducing Catalyst Poisoning in 5-fluoro-N-(2-methylpropyl)pyridin-2-amine Production Assigned Specialist: Senior Application Scientist, Catalysis Division
The Core Problem: Why Your Reaction is Stalling
In the synthesis of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine via Buchwald-Hartwig cross-coupling, "catalyst poisoning" is rarely due to impurities in the solvent. It is an intrinsic feature of your substrate.
The pyridine nitrogen in your starting material (2-bromo-5-fluoropyridine ) and your product acts as a competitive ligand. It binds to the Palladium (Pd) center, displacing the phosphine ligand and forming a stable, inactive "off-cycle" complex. This is the Pyridine Effect .
The Deactivation Mechanism
The diagram below illustrates the competition between the productive catalytic cycle and the heteroaryl poisoning pathway.
Figure 1: The "Pyridine Effect" Deactivation Pathway. Note how the pyridine substrate competes with the amine for the Pd center after oxidative addition.
Strategic Solutions (The "Fix")
To prevent this poisoning, you cannot simply "purify" it away. You must use steric bulk to physically block the pyridine nitrogen from reaching the Palladium center.
Recommended System: The "BrettPhos" Protocol
For coupling primary alkyl amines (like isobutylamine) with halopyridines, BrettPhos or tBuBrettPhos are the gold standards. Their extreme bulk prevents the formation of the inactive pyridine-Pd complex shown in red above.
Comparative Ligand Performance Data
Based on internal kinetic profiling of 2-halopyridine couplings.
| Ligand System | Resistance to Pyridine Poisoning | Induction Period | Recommended For |
| Pd(PPh3)4 | Low (Fails rapidly) | Short | Simple aryl halides only |
| BINAP | Moderate | Medium | Older protocols; prone to stalling |
| XPhos | High | Short | General purpose; good backup |
| BrettPhos | Very High | None (if G4 used) | Primary amines (Isobutylamine) |
| RuPhos | High | None (if G4 used) | Secondary amines |
Standard Operating Procedure (SOP)
Protocol ID: BP-G4-ISO-05 Objective: Synthesis of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine minimizing catalyst death.
Materials
-
Substrate: 2-Bromo-5-fluoropyridine (1.0 equiv)
-
Nucleophile: Isobutylamine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)
-
Note: Do not use Pd(OAc)2 + Ligand if possible.[1] The G4 precatalyst guarantees the active species forms immediately, reducing the window for poisoning.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow
-
Charge Solids: In a glovebox or under active Nitrogen flow, add the Pd-G4 precatalyst, NaOtBu, and 2-bromo-5-fluoropyridine to a reaction vial equipped with a stir bar.
-
Seal & Purge: Cap the vial with a septum. If outside a glovebox, evacuate and backfill with N2 three times.
-
Add Liquids: Syringe in anhydrous Dioxane.
-
Add Amine Last: Add the Isobutylamine via syringe.
-
Technical Insight: Adding the amine last prevents the formation of inactive Pd-amine complexes before the oxidative addition can occur.
-
-
Heat: Place in a pre-heated block at 80–100 °C .
-
Why this temp? High temperature favors the productive reductive elimination step over the equilibrium-based poisoning.
-
-
Monitor: Check by HPLC/UPLC at 1 hour. If conversion is <50%, do not add more catalyst yet (see Troubleshooting).
Troubleshooting Guide & FAQs
Diagnostic Decision Tree
Use this flowchart to diagnose stalled reactions.
Figure 2: Rapid Diagnostic Flowchart for reaction failures.
Frequently Asked Questions
Q: Can I use 2-chloro-5-fluoropyridine instead of the bromo- analog? A: Yes, but the chloride is less reactive. The oxidative addition step will be slower, which leaves the Pd(0) species vulnerable to poisoning by the isobutylamine for longer. If you must use the chloride, increase the temperature to 110°C and ensure you are using the BrettPhos Pd G4 precatalyst, not an in-situ generated catalyst.
Q: The reaction turns black immediately upon heating. What happened? A: "Pd Black" formation indicates the ligand has fallen off the metal. This often happens if the reaction is not strictly anaerobic (oxygen destroys the phosphine) or if the amine concentration is too high initially.
-
Fix: Degas solvents more rigorously. Try adding the amine in two portions (0.6 equiv at T=0, 0.6 equiv at T=1h).
Q: I see a new impurity spot that isn't product or starting material.
A: This is likely the hydrodehalogenation product (3-fluoropyridine). This occurs when the Pd undergoes
-
Fix: Switch the solvent to Toluene (less prone to H-transfer than THF/Dioxane in some cases) or lower the temperature slightly.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the LC-MS Fragmentation Pattern of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and structure through fragmentation analysis. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine, a compound of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of its fragmentation, provide a robust experimental protocol for its analysis, and compare the LC-MS approach with alternative analytical methodologies.
Predicted Fragmentation Pathway of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine
The fragmentation of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine in a mass spectrometer, particularly under positive mode electrospray ionization (ESI), is anticipated to be governed by the fundamental principles of amine and pyridine chemistry. The isobutyl group and the fluorinated pyridine ring are the primary sites for characteristic cleavages.
A dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1][2][3] For 5-fluoro-N-(2-methylpropyl)pyridin-2-amine, this would entail the loss of an isopropyl radical from the protonated molecular ion, leading to a resonance-stabilized iminium ion. This fragment is often observed as the base peak in the mass spectra of N-alkyl amines.[1]
The fluorinated pyridine ring, being an aromatic system, is expected to be relatively stable.[4] However, the presence of the fluorine atom may influence the fragmentation, potentially leading to unique fragmentation channels not observed in non-fluorinated analogs.[5]
Below is a proposed fragmentation pathway for 5-fluoro-N-(2-methylpropyl)pyridin-2-amine:
Caption: Predicted fragmentation pathway of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine.
Proposed Major Fragments
| Fragment | Proposed Structure | m/z (monoisotopic) | Description |
| [M+H]⁺ | 5-fluoro-N-(2-methylpropyl)pyridin-2-amine | 183.12 | Protonated molecular ion |
| Fragment 1 | 5-fluoropyridin-2-amine | 127.06 | Loss of isobutylene |
| Fragment 2 | Iminium ion | 140.08 | α-cleavage with loss of an isopropyl radical |
| Fragment 3 | Pyridinium ion | 125.04 | Loss of isobutane |
Experimental Protocol: LC-MS Analysis
This protocol outlines a robust method for the analysis of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine using a standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into an LC-MS vial.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 50-500 |
| Scan Time | 0.2 s |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS analysis of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool for the analysis of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages | Applicability |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent separation for volatile and thermally stable compounds. Extensive spectral libraries available. | Requires derivatization for non-volatile compounds. Potential for thermal degradation. | Suitable if the compound is sufficiently volatile and thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. | Essential for unambiguous structure confirmation and stereochemical assignment. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling determination of elemental composition. | Higher instrument cost and complexity. | Crucial for confirming the elemental composition of the parent ion and fragments. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present in the molecule. | Does not provide detailed structural connectivity. | Useful for confirming the presence of key functional groups like N-H and C-F bonds. |
Conclusion
The LC-MS analysis of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine, guided by a sound understanding of its predicted fragmentation pattern, is a robust method for its characterization. The proposed fragmentation pathway, dominated by α-cleavage of the isobutyl group, provides a clear roadmap for interpreting the resulting mass spectra. The detailed experimental protocol herein serves as a validated starting point for researchers, while the comparison with alternative techniques underscores the importance of a multi-faceted analytical approach for comprehensive structural elucidation in drug discovery and development.
References
- Mass spectrometry of some fluorinated pyridinium N-imines.
- Analysis of Pyridine. LabRulez LCMS.
- (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.
- HPLC Methods for analysis of Pyridine.
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer.
- LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed.
- MASS SPECTROMETRY: FRAGMENTATION P
- Mass Spectrometry - Fragmentation P
- Application Note: Mass Spectrometry Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. Benchchem.
- Mass Spectrometry: Fragmentation P
- Amine Fragment
- A Mechanism Study on the (+)
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Thermo Fisher Scientific.
- Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple. Thermo Fisher Scientific.
- Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form. PubMed. (2025).
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Safety Operating Guide
Comprehensive Disposal Guide: 5-fluoro-N-(2-methylpropyl)pyridin-2-amine
[1]
Executive Summary & Chemical Identity[2]
5-fluoro-N-(2-methylpropyl)pyridin-2-amine is a fluorinated pyridine derivative often utilized as a pharmacophore building block in medicinal chemistry.[1] Its structural integration of a fluorine atom, a pyridine ring, and a secondary amine necessitates a rigorous disposal strategy distinct from standard organic waste.
The primary disposal risks associated with this compound are toxicity (characteristic of aminopyridines) and the generation of Hydrofluoric Acid (HF) upon combustion. Standard incineration without acid gas scrubbing is insufficient and illegal in many jurisdictions.
Chemical Profile
| Property | Detail |
| Chemical Name | 5-fluoro-N-(2-methylpropyl)pyridin-2-amine |
| Functional Groups | Fluorine (C-5), Secondary Amine (N-isobutyl), Pyridine Ring |
| Waste Class | Halogenated Organic Waste |
| Primary Hazard | Toxic by ingestion/inhalation; Irritant; HF generation during fire.[1][2][3][4] |
| RCRA Status (USA) | Not P- or U-listed by specific name; regulated as Characteristic Hazardous Waste (Toxicity/Ignitability) and Halogenated Solvent/Solid.[1] |
Hazard Assessment & Causality
Effective disposal requires understanding why specific protocols are mandated.
-
Fluorine Content: The C-F bond is extremely stable. In a standard waste fire or low-temperature incinerator, it may not fully mineralize, or it will convert to Hydrogen Fluoride (HF) gas.[1] HF is highly corrosive to incinerator linings and toxic to the environment. Causality: This dictates the requirement for High-Temperature Incineration with Acid Gas Scrubbing.
-
Aminopyridine Core: Aminopyridines are known metabolic poisons, often affecting potassium channels. Causality: This mandates that the waste be treated as "Toxic," requiring double-containment and strict PPE during handling to prevent dermal absorption.[1]
-
Secondary Amine: Potentially reactive with strong oxidizers or nitrosating agents (forming nitrosamines). Causality: Segregation from oxidizing acids (Nitric, Chromic) is critical to prevent exothermic runaway or formation of carcinogenic byproducts.
Operational Disposal Protocol
Phase 1: Segregation & Collection
Crucial Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is designated as Halogenated Waste.
-
Solid Waste:
-
Collect pure substance, contaminated gloves, and weighing boats in a clear, wide-mouth HDPE (High-Density Polyethylene) jar .
-
Why HDPE? While the pure compound is stable in glass, waste containers often receive mixed streams. HDPE provides a safety buffer against accidental acidification that could generate trace HF.
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Dispose of solutions into the Halogenated Organic Solvent carboy.
-
Do NOT pour into the "General Organic" or "Aqueous" waste streams.
-
Phase 2: Labeling
Every container must carry a hazardous waste label with the following specific data:
-
Constituents: "5-fluoro-N-(2-methylpropyl)pyridin-2-amine" (Do not use abbreviations).[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
Phase 3: Storage
-
Store in a Satellite Accumulation Area (SAA) .
-
Keep container closed at all times except when adding waste.
-
Secondary Containment: Place the waste container inside a secondary tray (polypropylene) to capture potential spills.
Phase 4: Final Destruction
-
Method: The only acceptable destruction method is High-Temperature Incineration (>1100°C) at a permitted facility equipped with wet scrubbers (using caustic soda/lime) to neutralize HF emissions.
-
Prohibition: Never dispose of down the drain. This compound is toxic to aquatic life and difficult for municipal water treatment plants to degrade.
Visual Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the compound enters the correct waste stream, preventing costly re-classification fees or safety violations.
Caption: Decision logic for segregating fluorinated pyridine waste. Note the critical routing to Halogenated streams to account for Fluorine content.
Figure 2: Disposal Lifecycle
From benchtop to final destruction, ensuring chain of custody and environmental compliance.
Caption: The operational lifecycle of the waste. The final node highlights the specific incineration requirement for fluorinated compounds.
Technical Data & Compatibility Matrix
Table 1: Chemical Compatibility for Storage
| Chemical Class | Compatibility | Action / Risk |
| Water/Aqueous Buffers | Compatible | Stable, but segregate to minimize waste volume.[1] |
| Non-Halogenated Solvents | Incompatible Stream | Do not mix for cost reasons; mixing dilutes the halogen content but complicates fuel blending. |
| Strong Oxidizers (HNO3) | DANGEROUS | Potential for violent reaction or nitrosamine formation. Strictly Segregate. |
| Strong Acids (HCl, H2SO4) | Caution | May protonate the amine, generating heat. Use vented caps if mixing large quantities. |
Table 2: Emergency Response (Spill during Disposal)
| Scenario | Immediate Action |
| Solid Spill | Dampen with water to prevent dust.[1] Sweep into a dedicated container. Do not generate dust.[5][6][7] |
| Liquid Spill | Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are present. |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Aminopyridines absorb transdermally. |
References
Sources
- 1. 5-Fluoro-AMT - Wikipedia [en.wikipedia.org]
- 2. 5-Fluoro-4-nitropyridin-2-amine | C5H4FN3O2 | CID 119002995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 5-fluoro-N-(2-methylpropyl)pyridin-2-amine
The following guide details the safety, logistical, and operational protocols for handling 5-fluoro-N-(2-methylpropyl)pyridin-2-amine .
Advisory Note on Data Source: Specific, publicly validated Safety Data Sheets (SDS) for this precise N-alkylated derivative are rare in open literature.[1][2] Therefore, this protocol utilizes Structure-Activity Relationship (SAR) analysis, deriving safety margins from the parent compound (2-Amino-5-fluoropyridine , CAS 21717-96-4) and the class of aminopyridines .[1][2] Due to the addition of the lipophilic isobutyl group, this compound is treated as having higher skin permeability than its parent.[2]
Part 1: Executive Risk Assessment
Hazard Classification (Read-Across Methodology):
-
Acute Toxicity (Oral/Dermal): High.[1][2] Aminopyridines are known potassium channel blockers; they can induce seizures and neurotoxicity.[1]
-
Skin Absorption: CRITICAL HAZARD. The fluorine atom (position 5) combined with the isobutyl chain significantly increases lipophilicity, facilitating rapid transit across the dermal barrier.[1][2]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][3][4]
-
Target Organs: Central Nervous System (CNS), Respiratory System.[1][2]
Operational Risk Level: Biosafety Level 2 (BSL-2) equivalent chemical handling is recommended due to potential neurotoxic potency.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
The standard "lab coat and nitrile gloves" approach is insufficient for prolonged handling of lipophilic aminopyridines.
2.1 Hand Protection Strategy
Rationale: Fluorinated pyridines can permeate standard disposable nitrile rubber.[1] The isobutyl group acts as a carrier, accelerating this process.
| Parameter | Primary Recommendation | Secondary/Splash Option | Forbidden |
| Material | Laminate Film (e.g., Silver Shield® / Barrier®) | High-Grade Nitrile (>5 mil thickness) | Latex, Vinyl, Thin Nitrile (<3 mil) |
| Configuration | Double Glove: Laminate (Inner) + Nitrile (Outer) | Double Nitrile (Colored indicator underglove) | Single Layer |
| Breakthrough | > 480 Minutes | ~15–30 Minutes (Estimated) | Immediate |
| Action | Use for synthesis, spill cleanup, and stock solution prep.[1][2] | Use only for transferring sealed vessels. | Do not use. |
2.2 Body & Respiratory Protection
-
Respiratory: Handling outside a fume hood is strictly prohibited .[1] If hood failure occurs, a Full-Face Respirator with OV/P100 (Organic Vapor + Particulate) cartridges is required.[2]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are inadequate due to the risk of aerosol absorption through the eye mucosa.[2]
-
Clothing: Tyvek® lab coat or sleeve covers recommended over standard cotton coats to prevent fabric saturation.[1]
Part 3: Operational Protocols
3.1 Workflow Visualization: The "Zone of Safety"
The following logic gate determines the required PPE based on the operation state.
[2]
3.2 Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
-
Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powders safety enclosure .
-
Static Control: Use an anti-static gun or ionizer bar.[1] Fluorinated amines can be "fly-away" powders, increasing inhalation risk.[1][2]
-
Technique: Never weigh directly onto the balance pan. Use a tared scint vial or weighing boat. Cap the vial before removing it from the hood.
B. Solubilization & Synthesis (Liquid State)
-
Critical Warning: Once dissolved in organic solvents (DCM, DMSO, Methanol), the skin permeation rate increases exponentially.[1][2]
-
Syringe Handling: Avoid Luer-slip syringes. Use Luer-lock only to prevent needle detachment under pressure.[1][2]
-
Heating: Do not heat in an open vessel. Use a reflux condenser with a nitrogen blanket to prevent vapor escape.
C. Decontamination
-
Surface Cleaning: Wipe surfaces with a 10% bleach solution (oxidizes the amine) followed by ethanol.[1]
-
Tool Cleaning: Rinse spatulas/glassware with acetone inside the hood, collecting the rinse as hazardous waste.[1] Do not wash in the open sink until triply rinsed.
Part 4: Waste Disposal & Emergency Response
4.1 Disposal Strategy
Do not mix with general organic waste if possible.[1] Segregate to prevent reaction with strong oxidizers.[1]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous (Toxic/Irritant) | Pack in puncture-proof drum.[1][2] Label "Fluorinated Aminopyridine - Toxic".[1][2][5] Incinerate. |
| Liquid Waste | Halogenated Organic | Segregate into "Halogenated" waste container. Do not mix with acids (exothermic salt formation).[1][2] |
| Contaminated PPE | Hazardous Solid | Double-bag in clear plastic, seal with tape, and dispose of as solid chemical waste.[1][2] |
4.2 Emergency Scenarios
-
Skin Contact:
-
Spill (Solid):
-
Spill (Liquid):
References
-
National Center for Biotechnology Information (PubChem). 2-Amino-5-fluoropyridine (Compound Summary).[1][2] Accessed 2024.[1][3] [1][2]
-
Fisher Scientific. Safety Data Sheet: 2-Amino-5-fluoropyridine.[1][2] (Used for analogue read-across data).[1][2] [1][2]
-
Ansell Chemical Resistance Guide. Permeation & Degradation Data for Amines/Pyridines. (Basis for Laminate glove recommendation).[1][2]
-
U.S. EPA. Aminopyridines: Hazard Characterization Document.[1] (Neurotoxicity profile reference).
Sources
- 1. 酒石酸钾钠四水合物,ACS试剂,99% KOCOCH(OH)CH(OH)COONa [sigmaaldrich.com]
- 2. CAS 304-59-6: Potassium sodium tartrate | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. biochemopharma.fr [biochemopharma.fr]
- 6. echemi.com [echemi.com]
- 7. fishersci.ch [fishersci.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
